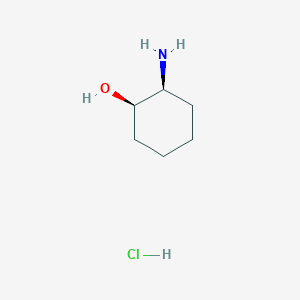

(1R,2S)-2-aminocyclohexanol hydrochloride

Overview

Description

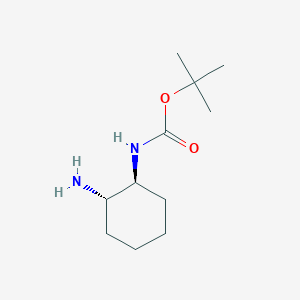

“(1R,2S)-2-aminocyclohexanol hydrochloride” is a chiral compound with a chemical formula of C6H14ClNO . It is a versatile chemical compound used in scientific research, offering unique properties that make it valuable in various applications, including drug synthesis, catalysis, and organic reactions.

Synthesis Analysis

The synthesis of “(1R,2S)-2-aminocyclohexanol hydrochloride” involves two stages . In the first stage, (1R,2S)-2-aminocyclohexan-1-ol is mixed with (-)-dibenzoyl-L-tartaric acid monohydrate in ethanol at 20 - 25℃ for 2.67 hours under reflux. In the second stage, the diastereoisomeric salt obtained from the first stage is added with 3N aqueous hydrochloric acid solution to pH=2-3, extracted with ethyl acetate twice, and the water layer is distilled under reduced pressure. Toluene is added with water during the finishing process until the solid crude product is obtained .Molecular Structure Analysis

The molecular structure of “(1R,2S)-2-aminocyclohexanol hydrochloride” is represented by the SMILES notationC1CCC(C(C1)N)O.Cl . The InChI Key for this compound is LKKCSUHCVGCGFA-RIHPBJNCSA-N . Physical And Chemical Properties Analysis

“(1R,2S)-2-aminocyclohexanol hydrochloride” is a white to off-white crystalline powder . It has a molecular weight of 151.63 g/mol . It is soluble in water and other solvents like methanol and hot ethanol . The compound has a melting point range of 186.0°C to 190.0°C .Scientific Research Applications

Drug Stability and Microbial Interaction

Research has been conducted to evaluate the stability of (1R,2S)-2-aminocyclohexanol hydrochloride in biological samples, particularly in the presence of microorganisms like Escherichia coli . This is crucial for forensic investigations where the integrity of biological evidence is paramount .

Reference Material for Clinical and Forensic Applications

As a certified reference material, (1R,2S)-2-aminocyclohexanol hydrochloride is used in the preparation of calibrators or controls for clinical or forensic applications. This includes quality control testing of dietary supplements containing ephedrine, a compound with a similar structure .

Safety and Hazards

“(1R,2S)-2-aminocyclohexanol hydrochloride” is classified as a hazardous substance. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes in contact with the skin .

Mechanism of Action

Mode of Action

Ephedrine acts as an indirect sympathomimetic amine . It stimulates the release of norepinephrine, a neurotransmitter, which then interacts with α and β adrenergic receptors . This interaction leads to various physiological changes, such as increased heart rate, bronchial muscle relaxation, and vasoconstriction .

Biochemical Pathways

The action of ephedrine primarily affects the adrenergic signaling pathway. By increasing the activity of norepinephrine, it amplifies the signaling in this pathway, leading to enhanced sympathetic nervous system responses . The downstream effects can include increased cardiac output, bronchodilation, and central nervous system stimulation .

Pharmacokinetics

Ephedrine has a bioavailability of 85%, indicating a high degree of absorption into the body . It has minimal liver metabolism, allowing it to remain in the body for an extended period . The onset of action varies depending on the route of administration, with intravenous use being the fastest . Ephedrine has an elimination half-life of 3 to 6 hours, and its duration of action can last from 60 minutes (IV/IM) up to 4 hours (oral) . It is primarily excreted in the urine .

Result of Action

The action of ephedrine results in a range of physiological effects. These include increased heart rate and blood pressure (due to its action on cardiac α and β receptors), bronchodilation (helpful in conditions like asthma), and central nervous system stimulation . It can also lead to side effects such as trouble sleeping, anxiety, headache, hallucinations, and urinary retention .

Action Environment

The action of ephedrine can be influenced by various environmental factors. For instance, the presence of certain bacteria like Escherichia coli can negatively affect the stability of ephedrine in biological samples . Additionally, the efficacy of ephedrine can be affected by individual factors such as the user’s age, health status, and the presence of other medications .

properties

IUPAC Name |

(1R,2S)-2-aminocyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c7-5-3-1-2-4-6(5)8;/h5-6,8H,1-4,7H2;1H/t5-,6+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKKCSUHCVGCGFA-RIHPBJNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2S)-2-aminocyclohexanol hydrochloride | |

CAS RN |

190792-72-4, 6936-47-6 | |

| Record name | (1R,2S)-2-aminocyclohexan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-2-Aminocyclohexanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

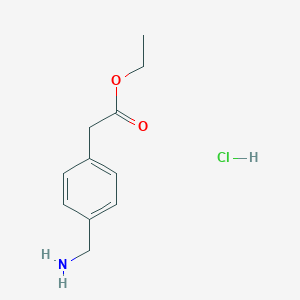

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B112138.png)

![2-(8-(tert-Butoxycarbonyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B112140.png)